Cas no 76343-94-7 (Latrunculin B)

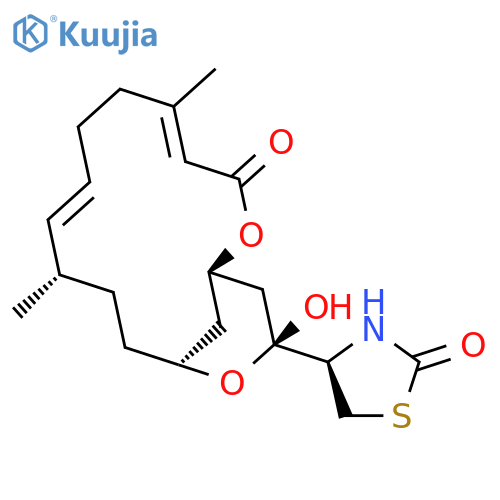

Latrunculin B structure

商品名:Latrunculin B

Latrunculin B 化学的及び物理的性質

名前と識別子

-

- 2-Thiazolidinone,4-[(1R,4Z,8Z,10S,13R,15R)-15-hydroxy-5,10-dimethyl-3-oxo-2,14-dioxabicyclo[11.3.1]heptadeca-4,8-dien-15-yl]-,(4R)-

- 2-Thiazolidinone,4-[(1R,4Z,8Z,10S,13R,15R)-15-hydroxy-5,10-dimethyl-3-oxo-2,14-dioxabicyclo[11.3.1]heptadeca-4,8-dien-15-yl]-

- LATRUNCULIN B

- LAT-B

- LATRUNCULIN B,LATRUNCULIA MAGNIFICA

- LatrunculinBfromLutrunculiamagnifica

- NSC 339663

- AKOS032947159

- NSC-339663

- INS115644

- Q4255012

- MFCD00270879

- CS-0022006

- (+)-latrunculin B

- HMS3403K11

- 2-THIAZOLIDINONE, 4-((1R,4Z,8Z,10S,13R,15R)-15-HYDROXY-5,10-DIMETHYL-3-OXO-2,14-DIOXABICYCLO(11.3.1)HEPTADECA-4,8-DIEN-15-YL)-, (4R)-

- Latrunculin B from Latruncula magnifica

- (4R)-4-[(1R,4S,5Z,9Z,13R,15R)-15-hydroxy-4,9-dimethyl-11-oxo-12,16-dioxabicyclo[11.3.1]heptadeca-5,9-dien-15-yl]thiazolidin-2-one

- NCGC00163459-03

- 76343-94-7

- BRD-K30455030-001-03-3

- Latrunculin B from Latruncula magnifica, >=80% (HPLC), solid

- IDI1_002180

- BDBM50508923

- BSPBio_001189

- BCBcMAP01_000226

- INS-115644

- HMS1362K11

- latrunculin-B

- SMP2_000317

- 2-Thiazolidinone, 4-(15-hydroxy-5,10-dimethyl-3-oxo-2,14-dioxabicyclo(11.3.1)heptadeca-4,8-dien-15-yl)-, (1R*,4Z,8Z,10S*,13R*,15R*(R*))-(+)-

- 2-THIAZOLIDINONE, 4-(15-HYDROXY-5,10-DIMETHYL-3-OXO-2,14-DIOXABICYCLO(11.3.1)HEPTADECA-4,8-DIEN-15-YL)-, (1R-(1R*,4Z,8Z,10S*,13R*,15R*(R*)))-

- UNII-LW7U308U7U

- HY-101848

- AS-83262

- BDA34394

- LW7U308U7U

- CHEBI:49703

- HMS1990K11

- (4R)-4-[(1R,4Z,8Z,10S,13R,15R)-15-hydroxy-5,10-dimethyl-3-oxo-2,14-dioxabicyclo[11.3.1]heptadeca-4,8-dien-15-yl]-1,3-thiazolidin-2-one

- SCHEMBL2531366

- LATRUNCULIN B [MI]

- (4R)-[(1R,4Z,8Z,10S,13R,15R)-15-hydroxy-5,10-dimethyl-3-oxo-2,14-dioxabicyclo[11.3.1]heptadeca-4,8-dien-15-yl]-2-thiazolidinone

- HMS1792K11

- 2-Thiazolidinone, 4-[(1R,4Z,8Z,10S,13R,15R)-15-hydroxy-5,10-dimethyl-3-oxo-2,14-dioxabicyclo[11.3.1]heptadeca-4,8-dien-15-yl]-, (4R)-

- DB08080

- NSC339663

- Lat B

- CHEMBL411879

- F82117

- MolMap_000067

- Latrunculin B fromLatruncula magnifica

- DTXSID10881387

- BRD-K61292460-001-02-3

- (4R)-4-((1R,4Z,8Z,10S,13R,15R)-15-hydroxy-5,10-dimethyl-3-oxo-2,14-dioxabicyclo(11.3.1)heptadeca-4,8-dien-15-yl)-1,3-thiazolidin-2-one

- (4S)-4-((1R,4Z,8Z,13R,15R)-15-hydroxy-5,10-dimethyl-3-oxo-2,14-dioxabicyclo(11.3.1)heptadeca-4,8-dien-15-yl)-1,3-thiazolidin-2-one

- DTXCID201022649

- NSHPHXHGRHSMIK-JRIKCGFMSA-N

- 4-((1R,4Z,8Z,10S,13R,15R)-15-hydroxy-5,10-dimethyl-3-oxo-2,14-dioxabicyclo(11.3.1)heptadeca-4,8-dien-15-yl)-1,3-thiazolidin-2-one

- 4-[(1R,4Z,8Z,13R,15R)-15-hydroxy-5,10-dimethyl-3-oxo-2,14-dioxabicyclo[11.3.1]heptadeca-4,8-dien-15-yl]-1,3-thiazolidin-2-one

- 4-((1R,4Z,8Z,13R,15R)-15-hydroxy-5,10-dimethyl-3-oxo-2,14-dioxabicyclo(11.3.1)heptadeca-4,8-dien-15-yl)-1,3-thiazolidin-2-one

- (4R)-4-((1R,4S,5Z,9Z,13R,15R)-15-hydroxy-4,9-dimethyl-11-oxo-12,16-dioxabicyclo(11.3.1)heptadeca-5,9-dien-15-yl)-1,3-thiazolidin-2-one

- 4-[(1R,4Z,8Z,10S,13R,15R)-15-Hydroxy-5,10-dimethyl-3-oxo-2,14-dioxabicyclo[11.3.1]heptadeca-4,8-dien-15-yl]-1,3-thiazolidin-2-one

- (4R)-4-[(1R,4S,5Z,9Z,13R,15R)-15-hydroxy-4,9-dimethyl-11-oxo-12,16-dioxabicyclo[11.3.1]heptadeca-5,9-dien-15-yl]-1,3-thiazolidin-2-one

- DA-49463

- (4S)-4-[(1R,4Z,8Z,13R,15R)-15-hydroxy-5,10-dimethyl-3-oxo-2,14-dioxabicyclo[11.3.1]heptadeca-4,8-dien-15-yl]-1,3-thiazolidin-2-one

- Latrunculin B

-

- インチ: InChI=1S/C20H29NO5S/c1-13-5-3-4-6-14(2)9-18(22)25-16-10-15(8-7-13)26-20(24,11-16)17-12-27-19(23)21-17/h3,5,9,13,15-17,24H,4,6-8,10-12H2,1-2H3,(H,21,23)/t13-,15-,16-,17+,20-/m1/s1

- InChIKey: NSHPHXHGRHSMIK-ZHKLBRLOSA-N

- ほほえんだ: C[C@@H]1C=CCCC(C)=CC(O[C@@H]2C[C@H](O[C@]([C@@H]3CSC(N3)=O)(O)C2)CC1)=O

計算された属性

- せいみつぶんしりょう: 395.17700

- どういたいしつりょう: 395.177

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 27

- 回転可能化学結合数: 1

- 複雑さ: 634

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 84.9

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 黄色固体

- 密度みつど: 1.178±0.06 g/cm3 (20 ºC 760 Torr),

- 屈折率: 1.533

- ようかいど: Insuluble (7.9E-3 g/L) (25 ºC),

- PSA: 110.16000

- LogP: 3.63220

- ひせんこうど: D24 +112° (c = 0.48 in chloroform)

- ようかいせい: メタノールとdmsoに可溶性

Latrunculin B 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| ChemScence | CS-0022006-1mg |

Latrunculin B |

76343-94-7 | ≥98.0% | 1mg |

$780.0 | 2022-04-26 | |

| MedChemExpress | HY-101848-1mg |

Latrunculin B |

76343-94-7 | ≥98.0% | 1mg |

¥4800 | 2024-04-17 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | L924010-1mg |

Latrunculin B from\xa0Latruncula magnifica |

76343-94-7 | 80% | 1mg |

¥2,840.40 | 2022-01-13 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-203318-1 mg |

Latrunculin B, |

76343-94-7 | ≥96% | 1mg |

¥1,625.00 | 2023-07-10 | |

| TRC | L177330-25mg |

Latrunculin B |

76343-94-7 | 25mg |

$ 39000.00 | 2023-09-07 | ||

| LKT Labs | L0077-1mg |

Latrunculin B |

76343-94-7 | ≥98% | 1mg |

$326.40 | 2024-05-21 | |

| TRC | L177330-1mg |

Latrunculin B |

76343-94-7 | 1mg |

$236.00 | 2023-05-18 | ||

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci18254-100ug |

Latrunculin B |

76343-94-7 | 98% | 100ug |

¥693.00 | 2022-04-26 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci18254-250ug |

Latrunculin B |

76343-94-7 | 98% | 250ug |

¥1528.00 | 2022-04-26 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-203318-1mg |

Latrunculin B, |

76343-94-7 | ≥96% | 1mg |

¥1625.00 | 2023-09-05 |

Latrunculin B 関連文献

-

Stefano Coppola,Laura C. Estrada,Michelle A. Digman,Daniela Pozzi,Francesco Cardarelli,Enrico Gratton,Giulio Caracciolo Soft Matter 2012 8 7919

-

2. Enhanced thermoelectric properties of the n-type Magnéli phase WO2.90: reduced thermal conductivity through microstructure engineeringGregor Kieslich,Ulrich Burkhardt,Christina S. Birkel,Igor Veremchuk,Jason E. Douglas,Michael W. Gaultois,Ingo Lieberwirth,Ram Seshadri,Galen D. Stucky,Yuri Grin,Wolfgang Tremel J. Mater. Chem. A 2014 2 13492

-

Xiao Xu,Yi Huang,Xixi Liu,Baohai Jia,Juan Cui,Ran He,Jinghan Wang,Yiyuan Luo,Kornelius Nielsch,Jiaqing He Energy Environ. Sci. 2022 15 4058

-

Riddhimoy Pathak,Lin Xie,Subarna Das,Tanmoy Ghosh,Animesh Bhui,Kapildeb Dolui,Dirtha Sanyal,Jiaqing He,Kanishka Biswas Energy Environ. Sci. 2023 16 3110

-

Manisha Samanta,Tanmoy Ghosh,Sushmita Chandra,Kanishka Biswas J. Mater. Chem. A 2020 8 12226

76343-94-7 (Latrunculin B) 関連製品

- 76343-93-6(Latrunculin A)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:76343-94-7)Latrunculin B

清らかである:99%

はかる:1mg

価格 ($):480.0